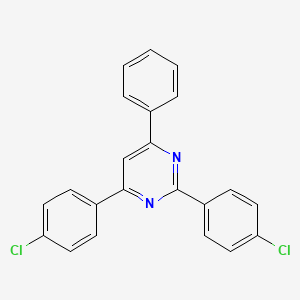
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family It is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 4-chlorobenzaldehyde with benzyl cyanide in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the phenyl rings or the pyrimidine ring itself .
Applications De Recherche Scientifique
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with specific electronic properties.
Biological Research: It is used as a probe in biological studies to understand the interactions of pyrimidine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(4-chlorophenyl)-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a phenyl group at the 6-position.
2,4-Bis(4-chlorophenyl)-6-chloropyridine: Another similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine is unique due to the presence of both 4-chlorophenyl and phenyl groups, which can impart distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
919301-54-5 |
|---|---|
Formule moléculaire |
C22H14Cl2N2 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2,4-bis(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C22H14Cl2N2/c23-18-10-6-16(7-11-18)21-14-20(15-4-2-1-3-5-15)25-22(26-21)17-8-12-19(24)13-9-17/h1-14H |
Clé InChI |
HRRXDFBBSLCCGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)

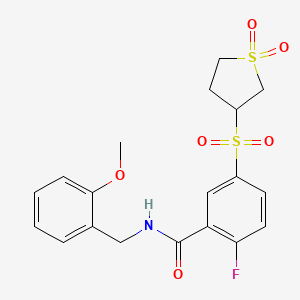

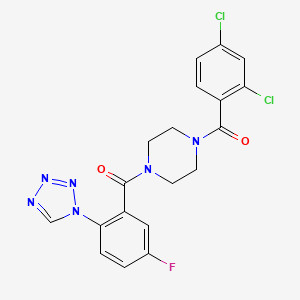
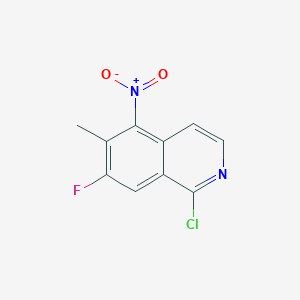
![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
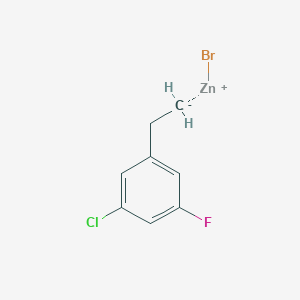
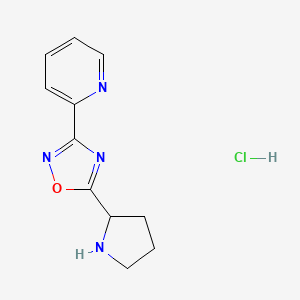
![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
